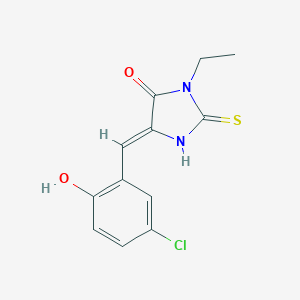
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted hydroxybenzylidene group attached to an imidazolidinone ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-ethyl-2-thioxo-4-imidazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research indicates possible applications in drug development, particularly for its anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N′-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide
- N′-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide
- 2,4-Dimethoxy-N-(5-chloro-2-hydroxybenzylidene)-benzenamine
Uniqueness
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the combination of a chloro-substituted hydroxybenzylidene group with an imidazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H11ClN2O2S |
|---|---|
Molekulargewicht |
282.75g/mol |
IUPAC-Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-15-11(17)9(14-12(15)18)6-7-5-8(13)3-4-10(7)16/h3-6,16H,2H2,1H3,(H,14,18)/b9-6- |
InChI-Schlüssel |
CLQCZODJDKMHDY-TWGQIWQCSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/NC1=S |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B423997.png)
![4-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B424000.png)
![N~2~-(4-fluorophenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B424002.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}acetamide](/img/structure/B424003.png)
![N-(4-{[4-chloro-3-(trifluoromethyl)anilino]sulfonyl}phenyl)-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B424006.png)
![2-[4-(2-{[2-methoxy(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B424008.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B424010.png)
![2-[2,3-dichloro(methylsulfonyl)anilino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B424011.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B424012.png)
![N-{4-[(3-chloro-2-methylanilino)sulfonyl]phenyl}-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B424014.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B424015.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B424016.png)
![N-{4-[(2,3-dichloroanilino)sulfonyl]phenyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B424017.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B424018.png)
